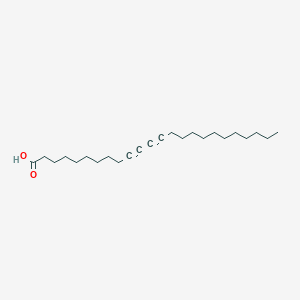

Tetracosa-10,12-diynoic acid

Description

Overview of Long-Chain Diynoic Acid Research in Materials Science and Sensing

The unique stimulus-responsive chromatic transition of polydiacetylenes derived from long-chain diynoic acids has established them as a versatile platform for developing advanced materials and sensors. escholarship.orgrsc.org In materials science, they are explored for applications such as smart coatings, thermochromic materials, and electronic devices. The ability to form thin, organized films using techniques like the Langmuir-Blodgett method allows for precise control over material thickness and structure. beilstein-journals.org

In the field of sensing, polydiacetylenes are extensively investigated for creating colorimetric sensors. rsc.org These sensors provide a simple, visual detection method that can often be read by the naked eye, making them suitable for point-of-care diagnostics and environmental monitoring. escholarship.org By functionalizing the carboxylic acid headgroup of the diynoic acid monomer with specific recognition elements (e.g., antibodies, nucleic acids, or specific chemical ligands), researchers can design sensors that are highly selective for a target analyte. rsc.orgfrontiersin.org The binding of the target analyte to the recognition element triggers the blue-to-red color change. This strategy has been successfully employed to detect a wide range of targets, including:

Pathogens and Biomolecules : Sensors have been developed to detect bacteria like Escherichia coli, proteins, and DNA. frontiersin.orgacs.org

Heavy Metal Ions : PDA-based liposome sensors have shown selectivity for metal ions such as lead (Pb²⁺). nih.gov

Chemical Contaminants : Applications include the detection of pesticides and other environmental pollutants in food and water. rsc.orgsigmaaldrich.com

Physical Parameters : Their inherent sensitivity to temperature and pH makes them effective indicators for these environmental conditions. acs.orgacs.org

The research focuses on tuning the sensitivity and specificity of these sensors by modifying the structure of the diacetylene monomer and the architecture of the self-assembled system. escholarship.orgrsc.org

Academic Relevance of Tetracosa-10,12-diynoic Acid within the Diacetylene Class

This compound, also commonly known by the name 10,12-pentacosadiynoic acid (PCDA), is one of the most extensively studied monomers in the diacetylene class. sigmaaldrich.comresearchgate.net Its specific chain length and chemical structure make it an ideal model compound for fundamental studies of diacetylene polymerization and an excellent building block for functional materials.

The academic relevance of this compound stems from its ability to form stable, well-ordered self-assembled structures, particularly Langmuir-Blodgett films and liposomes. beilstein-journals.orgresearchgate.net These organized assemblies are crucial for achieving efficient topochemical polymerization, as the diacetylene units must be precisely aligned for the reaction to occur. Research has delved into the dynamics of its polymerization in monolayers, investigating the effects of temperature and surface pressure on the reaction rate and estimating the activation energy for the process. researchgate.net

Furthermore, the carboxylic acid headgroup of this compound serves as a convenient anchor point for chemical modification. frontiersin.orgalfachemic.com This allows for the synthesis of a vast library of functionalized diacetylene monomers, enabling the development of tailored sensors for specific applications. For instance, it has been functionalized to create sensors for malathion and to act as a coating material for nanoparticles. chemicalbook.com The study of its polymerization and the chromatic properties of the resulting polymer provides fundamental insights into the structure-property relationships that govern the performance of all polydiacetylene-based materials.

Below are tables detailing the chemical properties of the monomer and the optical characteristics of its polymer form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₄₂O₂ |

| Molecular Weight | 374.60 g/mol sigmaaldrich.com |

| CAS Number | 66990-32-7 sigmaaldrich.com |

| Appearance | White to gray to dark blue crystalline powder chemicalbook.comtcichemicals.com |

| Melting Point | 62-63 °C chemicalbook.com |

| Functional Group | Carboxylic Acid sigmaaldrich.com |

| Solubility | Slightly soluble in water chemicalbook.com |

Table 2: Optical Properties of Polymerized this compound

| Property | Description |

|---|---|

| Initial "Blue Phase" | The initial, unperturbed polymer has a characteristic blue color with a maximum absorption (λmax) at approximately 640 nm. nih.govfrontiersin.org |

| Stimulated "Red Phase" | Upon exposure to external stimuli, the polymer undergoes a chromatic transition to a red phase with a maximum absorption (λmax) at approximately 540 nm. nih.govfrontiersin.org |

| Fluorescence | The blue phase is typically non-fluorescent, while the red phase can exhibit a "turn-on" fluorescence signal. rsc.org |

| Colorimetric Response (CR) | The extent of the color transition is often quantified using the Colorimetric Response (CR), calculated as CR = [(PB₀ - PB₁)/PB₀] × 100%, where PB = A_blue / (A_blue + A_red). nih.gov |

Properties

CAS No. |

73510-22-2 |

|---|---|

Molecular Formula |

C24H40O2 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

tetracosa-10,12-diynoic acid |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |

InChI Key |

BTFLPMJDEYDJMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 10,12 Diynoic Acids

Established Synthetic Pathways for Alkyne Moieties

The synthesis of the diyne core of tetracosa-10,12-diynoic acid and related long-chain diynoic acids predominantly relies on well-established carbon-carbon bond-forming reactions that couple terminal alkynes.

Carbon-Carbon Coupling Reactions for Diyne Formation

The creation of unsymmetrical diynes, such as this compound, is most effectively achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a prominent method for this purpose. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt catalyst, typically cuprous chloride or bromide, and an amine base. wikipedia.orgalfa-chemistry.com

The reaction mechanism proceeds through the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. wikipedia.org One of the key advantages of the Cadiot-Chodkiewicz coupling is its ability to selectively form unsymmetrical diynes, which is crucial for producing diynoic acids with a defined chain length and functional group placement. wikipedia.org

Other related coupling reactions for diyne synthesis include the Glaser coupling and the Hay coupling, which are primarily used for the homocoupling of terminal alkynes to produce symmetrical diynes. Modifications of these methods can sometimes be employed for heterocoupling, but the Cadiot-Chodkiewicz reaction generally offers superior control for the synthesis of unsymmetrical products.

Table 1: Comparison of Common Diyne Coupling Reactions

| Coupling Reaction | Reactants | Catalyst | Product Type | Key Features |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt | Unsymmetrical Diyne | High selectivity for cross-coupling. wikipedia.org |

| Glaser Coupling | Terminal Alkyne | Copper(I) or (II) salt, Oxidant | Symmetrical Diyne | Homocoupling reaction. |

| Hay Coupling | Terminal Alkyne | Copper(I) salt, TMEDA, O₂ | Symmetrical Diyne | A modification of the Glaser coupling. |

Precursor Selection and Chemical Transformations

The synthesis of this compound via the Cadiot-Chodkiewicz coupling necessitates the careful selection of two precursor molecules: a terminal alkyne and a 1-haloalkyne. For the specific synthesis of this compound, a plausible synthetic route would involve the coupling of 10-undecynoic acid (a terminal alkyne with a carboxylic acid functionality) and 1-bromododecyne (a 1-haloalkyne).

The synthesis of these precursors involves multi-step chemical transformations. For instance, 10-undecynoic acid can be prepared from 10-undecenoic acid through bromination of the double bond followed by dehydrobromination to form the terminal alkyne. 1-Bromododecyne can be synthesized from the corresponding terminal alkyne, 1-dodecyne, by reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst.

Functional Group Derivatization Strategies

The chemical versatility of this compound is enhanced by the presence of a terminal carboxylic acid group and a long alkyl chain, both of which can be subjected to a variety of chemical modifications.

Carboxylic Acid Group Modifications (e.g., Esterification, Amidation)

The carboxylic acid moiety is a prime site for derivatization to alter the solubility, reactivity, and assembly properties of the molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, reacting this compound with methanol (B129727) would yield methyl tetracosa-10,12-diynoate. The choice of alcohol can be varied to introduce different functionalities.

Amidation: The formation of an amide bond is another important modification. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by heating the ammonium (B1175870) salt of the carboxylic acid.

Table 2: Examples of Carboxylic Acid Derivatization Reactions

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl tetracosa-10,12-diynoate) |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Ethylamine) | Amide (e.g., N-ethyl tetracosa-10,12-diynamide) |

Alkyl Chain Functionalization for Tailored Properties

While the diyne and carboxylic acid groups are the most reactive sites, the long alkyl chains can also be functionalized, although this is generally more challenging. For diynoic acids derived from unsaturated fatty acid precursors, reactions targeting the double bonds, such as epoxidation or dihydroxylation, can be performed prior to the formation of the diyne. For the saturated alkyl portions of the chain, radical-mediated reactions can introduce functional groups, but these often lack regioselectivity. A more controlled approach involves the synthesis of diynoic acids from precursors that already contain the desired functionality on the alkyl chain.

Conjugation Chemistry for Advanced Architectures

The unique properties of this compound make it an excellent candidate for conjugation to other molecules and materials to create complex, functional architectures. The primary mode of conjugation involves the formation of polydiacetylenes through topochemical polymerization. When organized in a suitable crystalline array, such as in Langmuir-Blodgett films or vesicles, exposure to UV light induces a 1,4-addition polymerization, resulting in a polymer with a conjugated ene-yne backbone. sigmaaldrich.com

Furthermore, the carboxylic acid headgroup provides a convenient anchor point for conjugation to a wide range of molecules, including biomolecules like peptides and nucleotides, as well as synthetic polymers and nanoparticles. For instance, the carboxylic acid can be activated and coupled to the amine group of a lysine (B10760008) residue in a peptide, thereby tethering the diynoic acid to a biological system. This allows for the development of biosensors, as the colorimetric properties of the resulting polydiacetylene can be sensitive to biological recognition events at the surface. Similarly, conjugation to nanoparticles can impart new optical or electronic properties to the nanomaterial.

Formation of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide esters of this compound are valuable intermediates for bioconjugation and material science applications. The synthesis of these active esters involves the reaction of the carboxylic acid with N-hydroxysuccinimide. Several coupling methods can be employed for this transformation.

The most traditional and widely used method involves a coupling agent, such as a carbodiimide. researchgate.net N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this reaction. amerigoscientific.com In this process, the DCC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, resulting in the formation of the desired NHS ester and N,N'-dicyclohexylurea, a byproduct that precipitates out of many common organic solvents. amerigoscientific.com

Alternative, carbodiimide-free methods have also been developed. One such approach utilizes reagents like N,N′-disuccinimidyl carbonate (DSC). researchgate.netnih.gov This method is advantageous as the byproducts, N-hydroxysuccinimide and carbon dioxide, are easily removed. researchgate.net Another reported method for synthesizing active esters from carboxylic acids involves treatment with triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) in the presence of N-hydroxysuccinimide. nih.govorganic-chemistry.org This approach is noted for its use of simple, inexpensive reagents and its operation at room temperature. nih.govorganic-chemistry.org

Regardless of the synthetic route, the resulting N-hydroxysuccinimide ester of this compound is a relatively stable compound that can be isolated, purified, and stored for subsequent use. nih.gov However, it is sensitive to moisture, as the NHS ester moiety can readily hydrolyze. vectorlabs.com Therefore, anhydrous solvents and proper storage conditions are crucial. sigmaaldrich.com

Table 1: Common Reagents for NHS Ester Synthesis

| Coupling Agent/Method | Key Reagents | Common Byproducts | Notes |

|---|---|---|---|

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | N,N'-Dicyclohexylurea | Widely used, byproduct is often insoluble. amerigoscientific.com |

| Carbonate-based | N,N′-Disuccinimidyl Carbonate (DSC), N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide, CO2 | Cleaner reaction with easily removable byproducts. researchgate.net |

| Phosphine/Iodine | Triphenylphosphine (PPh3), Iodine (I2), Triethylamine (Et3N), N-Hydroxysuccinimide (NHS) | Triphenylphosphine oxide, Triethylammonium iodide | Avoids carbodiimides, proceeds at room temperature. organic-chemistry.org |

Covalent Linkage to Polymers and Biomolecules

The N-hydroxysuccinimide ester of this compound is an excellent reagent for covalently modifying molecules containing primary amino groups, such as proteins, peptides, amino-modified oligonucleotides, and synthetic polymers. lumiprobe.com The reaction, known as acylation, involves the nucleophilic attack of the primary amine on the activated ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct. amerigoscientific.comthermofisher.com

Commonly used buffers for this reaction include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer. vectorlabs.comthermofisher.com Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

The reaction is typically carried out for a period ranging from 30 minutes to several hours, either at room temperature or at 4°C to minimize hydrolysis. vectorlabs.comthermofisher.com Since the this compound NHS ester may have limited solubility in aqueous solutions, it is often first dissolved in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule or polymer. lumiprobe.comthermofisher.com After the reaction is complete, any unreacted NHS ester is quenched, often by adding a buffer containing a primary amine, and the resulting conjugate is purified using techniques like gel filtration, dialysis, or chromatography to remove the NHS byproduct and any unreacted starting materials. lumiprobe.com

Table 2: Key Parameters for Covalent Linkage via NHS Ester

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). lumiprobe.comthermofisher.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can increase ester stability and reaction control. thermofisher.com |

| Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines to avoid competing reactions. thermofisher.com |

| Solvent for Ester | Anhydrous DMSO or DMF | Used to dissolve water-insoluble NHS esters before adding to aqueous reaction. lumiprobe.com |

| Reaction Time | 0.5 - 4 hours | Sufficient time for conjugation while minimizing hydrolysis. thermofisher.com |

Polymerization Science of Diynoic Acids and Polydiacetylene Pda Systems

Topochemical Polymerization: Principles and Mechanisms

Topochemical polymerization refers to chemical reactions that occur in the solid state where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. wikipedia.orgrsc.org Unlike polymerization in solution, this method involves minimal movement of the constituent molecules, essentially transforming a monomer single crystal into a polymer single crystal. wikipedia.orgulsu.ru This diffusionless transformation preserves the crystalline characteristics of the monomer assembly in the final polymer, leading to products with exceptional purity, high crystallinity, and stereochemical regularity. rsc.orgulsu.ruoup.com The reaction proceeds as a direct conversion from the monomer crystal to the polymer crystal, often forming a solid solution of the polymer within the monomer matrix, especially in homogeneous reactions. ulsu.ru

The fundamental mechanism for the polymerization of diacetylenes like Tetracosa-10,12-diynoic acid is a solid-state 1,4-addition reaction. ulsu.runih.gov Upon initiation by an external stimulus such as heat or radiation, the conjugated diyne moieties of adjacent monomers react. nih.govaip.org This process involves specific rotations and translations of the monomer units on their lattice sites to form an extended, fully conjugated polymer chain. ulsu.ruaip.org The resulting polydiacetylene backbone consists of an alternating sequence of double, single, and triple bonds (an enyne structure). ulsu.ruresearchgate.net This 1,4-addition is a chain reaction that propagates through the crystal lattice, creating a highly linear and aligned polymer chain. oup.comnih.gov The process can be so precise that it allows for the formation of macroscopic, defect-free polymer single crystals, which is generally not achievable through conventional crystallization of pre-formed polymers. ulsu.ru

The feasibility and reactivity of topochemical polymerization are critically dependent on the geometric arrangement of the monomer molecules in the crystal lattice. ulsu.rursc.org For a 1,4-addition reaction to occur, the diacetylene monomers must be stacked in a specific orientation that aligns the reactive carbon atoms of neighboring molecules. oup.comresearchgate.net This alignment is quantified by a set of geometric constraints known as the topochemical postulate. researchgate.netresearchgate.net

Key parameters for the solid-state polymerization of diacetylenes have been established through extensive research. researchgate.netresearchgate.netresearchgate.net These criteria dictate whether a crystalline phase of a diynoic acid will be reactive. ulsu.ruresearchgate.net The side groups attached to the diacetylene rod play a crucial role in directing this packing, often through intermolecular forces like hydrogen bonding. researchgate.netrsc.org If the packing parameters fall outside the optimal range, the monomer crystal will be unreactive or show very low reactivity. ulsu.runih.gov

Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Optimal Value for Reactivity |

| d | Translational repeat distance of monomers along the stacking axis. | ≈ 4.9 Å |

| γ (or θ) | Orientation angle of the diacetylene rod relative to the stacking axis. | ≈ 45° |

| r | Distance between reactive carbon atoms (C1 and C4') of adjacent monomers. | ≤ 4.0 Å |

| Data sourced from references oup.comresearchgate.netresearchgate.netresearchgate.net. |

Stimuli-Responsive Polymerization Induction

The conversion of diynoic acid monomers into polydiacetylene is not spontaneous; it requires an external energy input to initiate the reaction. The polymerization can be triggered by various stimuli, including electromagnetic radiation (UV light, X-rays, gamma rays) and thermal energy. oup.comnih.govaip.org The choice of stimulus can influence the kinetics and outcome of the polymerization process. aip.org

UV irradiation is a common and effective method for initiating the polymerization of diacetylenes. oup.comaip.org When monomer crystals are exposed to UV light, the diacetylene units absorb photons, leading to the formation of reactive intermediates that start the 1,4-addition chain reaction. oup.comnih.gov This photopolymerization is a defining characteristic of diynoic acids and leads to a dramatic and visually striking chromic transition. oup.com

The as-polymerized polydiacetylene typically appears as a deep blue or purple material. acs.orgrsc.org This "blue phase" is characterized by a highly planar, extended π-conjugated backbone with minimal disruption. oup.com This initial polymer is often in a strained configuration due to the geometric constraints of the surrounding monomer lattice. oup.com Upon exposure to subsequent stimuli such as heat or solvents, this blue phase can undergo a conformational relaxation, leading to a "red phase". oup.comkpi.ua The red phase is generally considered to have a less planar backbone structure and exhibits red-shifted fluorescence, whereas the blue phase is typically non-fluorescent. oup.comacs.org This blue-to-red transition is a hallmark of polydiacetylene systems. rsc.orgrsc.org

Table 2: Chromatic Properties of Polydiacetylene Phases

| Phase | Typical Color | Absorption Max (λmax) | Fluorescence | Backbone Conformation |

| Blue Phase | Blue / Purple | ~620-650 nm | Non-fluorescent | Planar, extended conjugation |

| Red Phase | Red / Orange | ~500-550 nm | Fluorescent | Less planar, twisted conjugation |

| Data sourced from references oup.comacs.orgkpi.uaacs.org. |

Similar to UV light, high-energy ionizing radiation, such as X-rays and gamma (γ) rays, can also induce solid-state polymerization in diacetylenes. aip.orgresearchgate.netnih.gov The interaction of these high-energy photons with the monomer crystal generates radical species that initiate the 1,4-addition chain reaction. acs.orgnih.gov The ability of diacetylenes to polymerize upon exposure to ionizing radiation, often accompanied by a distinct color change, makes them useful for radiation sensing and dosimetry applications. researchgate.netacs.org The polymerization and resulting color transition are dependent on the absorbed radiation dose, with the color intensity deepening as the dose increases. researchgate.netacs.org The fundamental topochemical principles governing monomer packing remain the same, regardless of whether the initiation is by UV or ionizing radiation. aip.org

Heating a reactive diacetylene crystal above a certain temperature can provide the necessary activation energy to initiate polymerization. nih.govaip.org Thermal polymerization, like photopolymerization, proceeds via the same 1,4-addition mechanism and is governed by the same crystallographic packing requirements. aip.orgacs.org The kinetics of thermal polymerization can, however, differ from radiation-induced processes. acs.org Thermally stimulated polymerization of diacetylenes in the solid state often exhibits a significant autocatalytic effect, where the reaction rate accelerates as polymerization proceeds. nih.govacs.org This behavior is sometimes attributed to the strain induced in the crystal lattice by the growing polymer chains, which can lower the activation energy for subsequent monomer addition. ulsu.ruaip.org The process typically involves an induction period followed by a rapid reaction phase. nih.gov

Chromogenic and Fluorogenic Transitions in Polydiacetylenes

Polydiacetylenes (PDAs), the polymers resulting from the topochemical polymerization of diacetylene monomers like this compound, are renowned for their remarkable chromogenic properties. researchgate.net These conjugated polymers exhibit a distinct color transition, most commonly from blue to red, in response to a variety of external stimuli. mdpi.comnih.gov This transformation is not merely a colorimetric event; it is also accompanied by a shift from a non-fluorescent to a highly fluorescent state. mdpi.comacs.org The stimuli capable of inducing this transition are diverse and include heat (thermochromism), mechanical stress (mechanochromism), solvents (solvatochromism), and changes in pH or ionic strength. researchgate.netresearchgate.net This responsive behavior is rooted in conformational changes within the polymer's conjugated ene-yne backbone. researchgate.netacs.org

The initial blue phase of PDA represents a state with a highly ordered, planar conjugated backbone, which allows for extensive π-electron delocalization. mdpi.comacs.org Upon exposure to an energetic stimulus, the polymer undergoes a conformational change to the red phase, which is characterized by a more distorted backbone structure. acs.orgmdpi.com This transition is central to the application of PDAs in various sensing technologies. researchgate.net While the blue-to-red transition is the most studied, other chromatic states, such as purple and orange, can also be observed as intermediates or final states under specific conditions. mdpi.com

The mechanism underlying the blue-to-red color transition in polydiacetylenes is a subject of detailed scientific investigation, with several interconnected theories explaining the phenomenon. The fundamental principle is that the chromatic shift originates from a change in the conformation of the polymer's conjugated backbone. researchgate.net

A widely accepted model posits that the blue state corresponds to a well-ordered, planar "ene-yne" structure with uninterrupted π-electron overlap along the polymer chain. mdpi.com This extensive conjugation results in a low energy gap for electronic transitions, leading to the absorption of light in the longer wavelength region of the visible spectrum (~640 nm). mdpi.com The transition to the red phase is triggered by external stimuli that introduce strain on the polymer. This strain is often mediated by the monomer's side chains; for instance, in thermochromism, the transition temperature of the PDA is correlated with the melting temperature of the lipidic side chains of its constituent monomers. u-tokyo.ac.jpacs.org

The applied stress, whether thermal, mechanical, or chemical, disrupts the intermolecular forces holding the side chains in a crystalline array. This disorder in the side chains induces a torsional strain on the rigid ene-yne backbone, forcing it to twist into a non-planar conformation. researchgate.netmdpi.com This twisting disrupts the π-orbital overlap, effectively shortening the conjugation length of the polymer. mdpi.com The result is an increase in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a blue shift in the absorption maximum to around 540 nm, which appears red to the eye. researchgate.netmdpi.com

While the ordered-planar (blue) to disordered-non-planar (red) model is prevalent, more recent findings suggest a more nuanced mechanism. mdpi.com Some research indicates that the transition may occur between two distinct, well-ordered chain conformations, one being planar (blue) and the other being non-planar (red). ulsu.ru In this view, disorder is not a prerequisite for the red phase but can be a secondary effect of the transformation. ulsu.ru Regardless of the precise nature of the red state's order, the core mechanism remains the stimulus-induced conformational change of the backbone that alters its electronic properties. researchgate.netulsu.ru This transition is also marked by a change in fluorescence, where the planar blue phase is non-fluorescent, but the distorted red phase exhibits strong fluorescence, a property utilized in fluorogenic sensing applications. mdpi.comacs.org

Table 1: Typical Absorption Maxima for Polydiacetylene Chromatic Phases

| Chromatic Phase | Typical Absorption Maximum (λmax) | Conformation State |

|---|---|---|

| Blue | ~640 nm | Planar, full conjugation mdpi.com |

| Purple | ~590 nm | Intermediate state ulsu.ru |

The optical response of polydiacetylenes is inextricably linked to the geometry of their conjugated backbone. The vibrant blue color of the initial polymer is a direct consequence of the extensive delocalization of π-electrons along a planar, unstrained ene-yne backbone. mdpi.comacs.org This specific arrangement minimizes the HOMO-LUMO energy gap, allowing the polymer to absorb low-energy photons in the red-orange part of the visible spectrum. mdpi.com

When an external stimulus is applied, it perturbs the carefully packed side chains of the polymer. This perturbation creates steric and mechanical stress that is transferred to the main polymer chain, inducing torsion and distorting it from its low-energy planar state. researchgate.netmdpi.com This distortion, or twisting, of the π-conjugated backbone is the critical event that governs the optical transition.

The relationship between the degree of distortion and the optical properties is direct:

Reduced Conjugation Length: The twisting of the backbone disrupts the continuous overlap of p-orbitals between adjacent ene-yne units. This interruption breaks the long, continuous path of π-electron delocalization into shorter, effectively conjugated segments. mdpi.com

Widened Energy Gap: According to quantum mechanical principles, the energy of a "particle in a box" (in this case, a delocalized electron) increases as the length of the box (the conjugation length) decreases. Therefore, the shortening of the effective conjugation length leads to a widening of the energy gap between the HOMO and LUMO. researchgate.net

Hypsochromic (Blue) Shift: A larger energy gap requires higher-energy photons to excite the electrons. This results in a shift of the material's absorption maximum to shorter wavelengths—a phenomenon known as a hypsochromic or blue shift. mdpi.com For PDAs, this shifts the absorption from ~640 nm (blue phase) to ~540 nm (red phase). mdpi.com

In addition to the colorimetric change, the backbone distortion also activates a fluorescence response. The planar blue phase is typically non-emissive due to efficient non-radiative decay pathways. researchgate.net However, the conformational twisting in the red phase alters the electronic structure, specifically the symmetry of the lowest excited state, which allows for efficient radiative decay, resulting in strong fluorescence. acs.orgresearchgate.net Therefore, every aspect of the chromogenic and fluorogenic response in polydiacetylenes is a direct and quantifiable consequence of stimulus-induced distortions of the polymer backbone. researchgate.netacs.org

Supramolecular Self Assembly and Nanostructure Fabrication

Langmuir Monolayer and Langmuir-Blodgett (LB) Film Assembly

The amphiphilic nature of tetracosa-10,12-diynoic acid makes it an ideal candidate for forming highly organized monomolecular layers at the air-water interface, which can subsequently be transferred to solid substrates as Langmuir-Blodgett (LB) films. beilstein-journals.orgens.fr These films are valuable in fields such as molecular electronics and sensor technology due to their controllable thickness and high degree of molecular order. ens.fr

Interfacial Behavior at Air-Water Interfaces

At the air-water interface, this compound molecules orient themselves with their hydrophilic carboxylic acid head groups in the water and their hydrophobic tails directed towards the air. The stability and structure of this monolayer are influenced by factors such as the pH of the water subphase and the surface pressure applied to the film. ens.fr On a pure water subphase, the monolayer can be unstable and prone to collapse. However, spreading the molecules on a basic buffer solution can enhance stability by ionizing the carboxylic acid head groups, which introduces repulsive forces that prevent the collapse of the monolayer into bilayers or multilayers. ens.fr

The behavior of the monolayer under compression can be studied using surface pressure-area isotherms. These measurements reveal different phases of the monolayer, including two-dimensional gas, isotropic liquid, and condensed mesophases. nih.gov The transition between these phases can be observed by varying the temperature and surface concentration. nih.gov For instance, a study on a similar fatty acid, 10,12-pentacosadiynoic acid (PCDA), showed that upon compression, the monolayer transitions from a liquid-expanded to a liquid-condensed phase, and finally to a solid-condensed phase before collapsing at high surface pressures.

Upon exposure to UV radiation, the diacetylene groups in the TCDA molecules can undergo polymerization, which significantly alters the properties of the Langmuir monolayer. beilstein-journals.org This polymerization leads to a more compressed and compact film. For a similar diynoic acid, in-situ polymerization was found to improve the compactness of the film by approximately 15%. beilstein-journals.org This process also tends to reduce pinhole defects in the resulting film. beilstein-journals.org The polymerization is a topochemical reaction, meaning it is highly dependent on the molecular arrangement within the monolayer. ens.fr

Table 1: Interfacial Properties of Diynoic Acid Monolayers

| Property | Observation | Influencing Factors | Citation |

| Monolayer Stability | Unstable on pure water, stabilized on basic subphase. | Subphase pH, electrostatic repulsion between head groups. | ens.fr |

| Phase Behavior | Exhibits 2D gas, isotropic liquid, and condensed mesophases. | Temperature, surface concentration. | nih.gov |

| Effect of Polymerization | Film becomes more compressed and compact; reduction in pinhole defects. | UV radiation exposure. | beilstein-journals.org |

| Polymerization Type | Topochemical reaction. | Molecular density and arrangement. | ens.fr |

Multilayer Deposition and Film Transfer Consistency

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are employed to transfer the organized monolayers from the air-water interface onto solid substrates to form multilayer films. beilstein-journals.org The LB method involves vertically dipping the substrate through the monolayer, while the LS method uses a horizontal dipping process. beilstein-journals.org The consistency of this transfer is crucial for creating high-quality, uniform multilayer structures. beilstein-journals.org

The transfer process is typically performed at a specific surface pressure, which is determined from the pressure-area isotherm to ensure a close-packed and stable film. For a similar diynoic acid, a surface tension of 25 mN/m was identified as optimal for transferring the Langmuir monolayer. beilstein-journals.org The quality of the deposited films can be assessed using various characterization techniques, including atomic force microscopy (AFM) to analyze surface morphology and roughness, and Fourier-transform infrared (FTIR) spectroscopy to confirm the chemical structure. beilstein-journals.orgresearchgate.net

The structure of multilayer LB films of fatty acids often resembles that of their bulk crystals, consisting of stacked bilayer lamellae. nih.gov In these bilayers, the molecules are arranged head-to-head, with the carboxylic acid groups interacting. nih.gov The acyl chains in fatty acid multilayers are typically in an all-trans conformation and can be either normal or tilted with respect to the substrate surface. nih.gov Upon polymerization, a significant reorganization of the film structure can occur. scilit.com This polymerization can be initiated by UV irradiation after the film has been deposited on the substrate. scilit.com

Table 2: Langmuir-Blodgett Film Deposition and Characteristics

| Parameter | Details | Significance | Citation |

| Deposition Techniques | Langmuir-Blodgett (vertical), Langmuir-Schaefer (horizontal). | Allows for precise control over film thickness. | beilstein-journals.org |

| Optimal Transfer Pressure | Determined from pressure-area isotherm (e.g., 25 mN/m for a similar diynoic acid). | Ensures a close-packed and stable monolayer for transfer. | beilstein-journals.org |

| Multilayer Structure | Stacked bilayer lamellae, with head-to-head arrangement of molecules. | Similar to bulk crystal structure, provides high order. | nih.gov |

| Post-Deposition Polymerization | Initiated by UV irradiation, leads to film reorganization. | Stabilizes the film and can alter its properties. | scilit.com |

Vesicular and Liposomal Architectures

Beyond two-dimensional assemblies at interfaces, this compound can form three-dimensional vesicular structures in aqueous solutions. These vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core, making them valuable as model systems for biological membranes and as potential drug delivery vehicles.

Formation and Stabilization of Diynoic Acid Vesicles

Vesicles of this compound can be formed in aqueous solutions through methods such as sonication or freezing and lyophilization followed by dispersion. grafiati.com The self-assembly into vesicles is driven by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize contact with water, while the hydrophilic head groups face the aqueous environment.

A key feature of these diynoic acid vesicles is their ability to be stabilized through polymerization. sigmaaldrich.com Upon exposure to UV light, the diacetylene units within the bilayer polymerize, creating a cross-linked and more robust vesicular structure. This polymerization is often accompanied by a distinct color change, typically from colorless or white to blue or red, which serves as a visual indicator of the process. grafiati.com The final color can depend on the degree of polymerization and the packing of the polymer chains. scilit.com

Hybrid Liposome Systems with Phospholipids (B1166683)

To create more complex and functional vesicular systems, this compound can be mixed with other lipids, such as phospholipids. nih.govnih.gov The inclusion of phospholipids can influence the properties of the resulting hybrid liposomes, including their size, surface potential, and stability. nih.gov

For example, hybrid nano-vesicles have been created using this compound and dimyristoylphosphatidylcholine (B1235183) (DMPC). researchgate.net In these systems, the two lipid components co-assemble into a bilayer structure. The interactions between the different lipid molecules can lead to changes in the packing and fluidity of the liposomal membrane. nih.gov For instance, the incorporation of fatty acids into phospholipid liposomes can increase the compactness and hydrophobicity of the membrane. nih.gov These hybrid systems can be designed to combine the polymerizable nature of the diynoic acid with the specific properties of the chosen phospholipid, opening up possibilities for creating functional biomaterials and drug delivery systems. nih.govresearchgate.net

Fibrous and Nanofiber Constructs

In addition to monolayers and vesicles, this compound can be used to fabricate fibrous and nanofiber structures. These one-dimensional nanostructures are of interest for applications in sensing, electronics, and composite materials.

One method for creating such structures is through electrospinning, where a solution containing the diynoic acid and a carrier polymer is subjected to a high electric field. This process draws the solution into a fine jet, which solidifies into a non-woven mat of nanofibers. In one study, this compound (referred to as PCDA) was mixed with polyurethane (PU) to create PDA/PU nanofibers. researchgate.net The viscosity of the spinning solution and the ratio of the diynoic acid to the polymer were found to be critical parameters that affect the diameter and morphology of the resulting nanofibers. researchgate.net The study found that smooth, uniform nanofibers with diameters ranging from 270 to 550 nm could be produced. researchgate.net

After fabrication, the diynoic acid within the nanofibers can be photopolymerized by exposure to UV light. researchgate.net This polymerization leads to the characteristic color change of the polydiacetylene, which can be used for sensing applications. For instance, the fabricated PDA/PU nanofibers exhibited a color transition in response to changes in temperature. researchgate.net The diynoic acid molecules were found to be well-mixed with the polymer matrix, as confirmed by various analytical techniques. researchgate.net

Another approach involves encapsulating the diynoic acid within nanofibers made from other polymers, such as poly(ethylene naphthalate) (PEN). researchgate.net This method allows for the creation of colorimetric membranes with specific properties, such as thermal and corrosion resistance, imparted by the host polymer. researchgate.net The compatibility between the diynoic acid and the polymer is crucial for the successful incorporation and function of the resulting composite material. researchgate.net

Table 3: Fabrication and Properties of Diynoic Acid Nanofibers

| Fabrication Method | Key Parameters | Nanofiber Characteristics | Post-Fabrication Modification | Citation |

| Electrospinning with Polyurethane (PU) | Spinning solution viscosity, PU to PCDA ratio. | Smooth, uniform fibers; diameters of 270-550 nm. | Photopolymerization leading to thermochromic properties. | researchgate.net |

| Encapsulation in Poly(ethylene naphthalate) (PEN) nanofibers | Compatibility between PCDA and PEN. | Colorimetric membrane with thermal and corrosion resistance. | Successful incorporation of PCDA within the PEN fibrous matrix. | researchgate.net |

Electrospinning Techniques for Diynoic Acid Composites

Electrospinning has been effectively utilized to incorporate 10,12-pentacosadiynoic acid (PCDA) into nanofibers. This technique allows for the creation of composite materials where the diynoic acid is embedded within a polymer matrix. For instance, PCDA has been successfully mixed with polyurethane (PU) to create PDA/PU nanofibers. researchgate.net The process involves dissolving both the polymer and PCDA in a suitable solvent and then subjecting the solution to a high-voltage electric field. The resulting nanofibers exhibit a color transition when exposed to external stimuli like temperature changes, making them suitable for sensor applications. researchgate.net

Integration within Polymer Matrices (e.g., PEN, PAN, PVA)

This compound and its derivatives can be integrated into various polymer matrices to fabricate functional composite materials. These polymers include polyarylene ether nitrile (PEN), polyacrylonitrile (B21495) (PAN), and polyvinyl alcohol (PVA).

In one study, 10,12-pentacosadiynoic acid (PCDA) was encapsulated within electrospun PEN nanofibers. researchgate.net The compatibility between PCDA and PEN was found to be crucial for the performance of the resulting colorimetric membrane. A modified PEN with carboxyl groups on its side chains (PEN-PPL) showed better compatibility with PCDA compared to a PEN without these groups (PEN-BPA). researchgate.net This resulted in a smoother surface and a more uniform color change upon temperature increase. researchgate.net These composite membranes demonstrated good dimensional stability under high thermal and corrosive conditions. researchgate.net

Similarly, functionalized diacetylene dyes derived from 10,12-tricosadiynoic acid have been mixed with PVA to create composite films. researchgate.net After UV-induced polymerization, these films exhibit irreversible thermochromism, which can be applied in low-temperature warning indicators. researchgate.net

Below is an interactive data table summarizing the integration of diynoic acids within different polymer matrices:

| Polymer Matrix | Diynoic Acid Derivative | Fabrication Method | Key Findings | Reference |

| Polyurethane (PU) | 10,12-Pentacosadiynoic acid (PCDA) | Electrospinning | Produced smooth, uniform nanofibers that exhibit a color transition above 70 °C. | researchgate.net |

| Polyarylene ether nitrile (PEN) | 10,12-Pentacosadiynoic acid (PCDA) | Electrospinning | PEN with carboxyl groups (PEN-PPL) showed better compatibility and uniform color change. The composite membrane was stable at 170 °C. | researchgate.net |

| Polyvinyl alcohol (PVA) | Functionalized 10,12-tricosadiynoic acid | Film casting | Composite film showed irreversible color transition at low temperatures, useful for temperature indicators. | researchgate.net |

Cyclodextrin-Based Supramolecular Assemblies

Cyclodextrins, which are cyclic oligosaccharides, can act as hosts for guest molecules, including diynoic acids, leading to the formation of well-defined supramolecular structures.

Host-Guest Complexation with β-Cyclodextrin Derivatives

The hydrophobic cavity of β-cyclodextrin (β-CD) can encapsulate the hydrophobic alkyl chains of diynoic acids. This host-guest complexation has been explored to create novel self-assembling systems. For example, a modified β-cyclodextrin, mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized by reacting mono-6-amino-6-deoxy-β-cyclodextrin with an N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid. nih.gov This modified cyclodextrin (B1172386) demonstrated the ability to self-assemble in solution. nih.gov The formation of such inclusion complexes can enhance the solubility of otherwise poorly soluble molecules. nih.govnih.gov The binding affinity in these host-guest systems is a key parameter, with association constants (Ka) for similar systems being reported in the range of 10^4 to 10^5 M⁻¹. mdpi.com

Formation of Columnar and Worm-like Aggregates

The self-assembly of the pentacosa-10,12-diynyl amidomethyl-β-cyclodextrin resulted in the formation of worm-like supramolecular structures. nih.gov X-ray powder diffraction studies revealed that these aggregates have a columnar-type structure, which is distinct from the cage-like structure of native β-cyclodextrin. nih.gov This indicates a higher order of organization driven by the interactions between the diacetylene-modified cyclodextrin units.

The characteristics of these aggregates are summarized in the table below:

| Assembled Molecule | Aggregate Morphology | Structural Characterization | Reference |

| Mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin | Worm-like, Columnar | 2D NMR, X-ray powder diffraction, Electron microscopy | nih.gov |

Organized Assemblies via Freezing and Lyophilization

A method to create regularly assembled structures of 10,12-pentacosadiynoic acid (PCDA) involves freezing a solution of the diacetylene followed by lyophilization (freeze-drying). grafiati.com This process removes the solvent, leaving behind a dried assembly of PCDA molecules. This dried assembly can be easily dispersed in an aqueous solution through sonication. Upon UV irradiation, the dispersed PCDA assemblies undergo polymerization, indicated by a color change to blue. grafiati.com The resulting poly(PCDA) dispersion exhibits a thermochromic transition from blue to red at approximately 56°C. grafiati.com This technique provides a straightforward way to prepare organized diacetylene assemblies that are readily dispersible and polymerizable. grafiati.com

Advanced Analytical and Spectroscopic Characterization Techniques for Diynoic Acid Systems

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of Monomers and Polymers

FTIR spectroscopy is a crucial tool for analyzing the structural changes that occur during the polymerization of Tetracosa-10,12-diynoic acid. In the monomeric state of a similar diacetylene, 10,12-tricosadiynoic acid (TRCDA), characteristic vibrational bands are observed. nih.gov These include the asymmetric (νa) and symmetric (νs) stretching vibrations of the alkyl side chains (CH2) around 2918–2847 cm⁻¹, and the carbonyl (C=O) stretching of the terminal carboxylic acid group at approximately 1692 cm⁻¹. nih.gov

Upon polymerization, significant changes in the FTIR spectrum are evident. A detailed deconvolution analysis of ATR-FTIR spectra of TRCDA during UV exposure reveals the evolution of the polymer. nih.gov The C-C triple bond stretching mode, which can appear as a triple peak, has been associated with the macromolecular assembly of the diacetylene. nih.gov During polymerization, the background in this region increases due to the C-C signals from the resulting polymer. nih.gov This technique can also detect anisotropic compression during polymerization, supporting interpretations from X-ray diffraction data. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Monomer) | Notes |

| Asymmetric CH₂ Stretch | ~2918 | Characteristic of alkyl side chains. nih.gov |

| Symmetric CH₂ Stretch | ~2847 | Characteristic of alkyl side chains. nih.gov |

| Carbonyl (C=O) Stretch | ~1692 | From the terminal carboxylic acid group. nih.gov |

| C≡C Stretch | Variable | Can appear as a triple peak, sensitive to molecular assembly. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed chemical structure and morphology of both the monomer and the polymer.

Solution-State ¹H NMR for Chemical Structure Elucidation

Solution-state ¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in the this compound monomer. The chemical shift (δ), measured in parts per million (ppm), is dependent on the electronic environment of the proton. oregonstate.edu For long-chain fatty acids like diynoic acids, distinct peaks corresponding to different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group can be resolved. researchgate.net

For a similar compound, 10,12-pentacosadiynoic acid, the ¹H NMR spectrum in CDCl₃ shows a triplet for the terminal methyl (CH₃) group at approximately 0.88 ppm. chemicalbook.com The methylene groups (CH₂) of the long alkyl chains produce a complex multiplet around 1.26 ppm. chemicalbook.com The methylene groups adjacent to the diyne moiety (C≡C-CH ₂) appear at a downfield shift, around 2.24 ppm, due to the deshielding effect of the triple bonds. chemicalbook.com The methylene group alpha to the carboxylic acid (HOOC-CH ₂) is further deshielded and appears at about 2.35 ppm. chemicalbook.com The carboxylic acid proton itself gives a broad signal at a much higher chemical shift, often above 9.5 ppm. oregonstate.edu

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~0.88 | Terminal methyl group. chemicalbook.com |

| -(CH₂)n- | ~1.26 | Methylene groups in the alkyl chain. chemicalbook.com |

| -C≡C-CH₂- | ~2.24 | Methylene groups adjacent to the diyne. chemicalbook.com |

| -CH₂-COOH | ~2.35 | Methylene group alpha to the carboxylic acid. chemicalbook.com |

| -COOH | >9.5 (broad) | Carboxylic acid proton. oregonstate.edu |

Solid-State ¹³C NMR for Polymer Morphology and Coordination

Solid-state ¹³C NMR spectroscopy is a powerful technique for investigating the structure and conformation of polydiacetylenes in the solid state. ias.ac.in This method provides insights into the morphology and coordination of the polymer chains. ias.ac.inias.ac.in The chemical shifts of the carbon atoms are sensitive to their local environment, including crystallinity and the conformation of the polymer backbone and side chains. ias.ac.inresearchgate.net

In polydiacetylenes, the ¹³C chemical shifts of the acetylenic carbons are particularly informative. datapdf.com These shifts are sensitive to the length of the conjugated chain and mechanical strain, with longer conjugated chains and more strained acetylenes being shifted downfield. datapdf.com The ¹³C chemical shift can be used to distinguish between different phases of the polymer; for instance, "blue phase" polydiacetylenes show resonances near 107 ppm, while "red phase" polymers show them near 103 ppm. datapdf.com

The conformation of the side chains also influences the ¹³C NMR spectrum. For example, in the thermochromic transition of some polydiacetylenes, the chemical shifts of the central methylene units of the side chains move downfield, indicating a change in side-chain conformation. ias.ac.in In some cases, crystallographically non-equivalent acetylenic and methylene carbons can lead to site-splitting in the ¹³C CP/MAS NMR spectrum. datapdf.com

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Phase/Conformation |

| Acetylenic Carbon | ~107 | "Blue Phase" Polymer datapdf.com |

| Acetylenic Carbon | ~103 | "Red Phase" Polymer datapdf.com |

| Central Methylene (-CH₂-) | ~25.6 | "Red Phase" Polymer (example) ias.ac.in |

| Carbonyl (-C=O) | ~158 | Unchanged during thermochromic transition (example) ias.ac.in |

Electronic Spectroscopy for Conjugated Systems

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is essential for studying the conjugated π-electron systems that are characteristic of polydiacetylenes.

UV-Visible Absorption Spectroscopy for Chromogenic Properties and Polymerization Monitoring

UV-Visible absorption spectroscopy is a primary tool for monitoring the polymerization of diynoic acids and characterizing the chromogenic properties of the resulting polydiacetylenes. researchgate.netazom.com The monomer itself is colorless, but upon topochemical polymerization, a highly conjugated polymer backbone is formed, which absorbs light in the visible region. researchgate.net

The polymerization process can be followed in real-time by monitoring the appearance and growth of characteristic absorption bands. researchgate.net Initially, a "blue phase" polymer is often formed, which exhibits a strong absorption maximum in the 600-700 nm range. researchgate.netscilit.com This blue phase can subsequently transform into a "red phase" upon further irradiation or other stimuli, characterized by an absorption maximum at a shorter wavelength. scilit.com

This technique is highly sensitive, capable of detecting concentrations below 10⁻⁵ molar, making it suitable for both qualitative and quantitative measurements of the polymer formation. azom.com Deconvolution of the absorption spectra can provide quantitative information about the dynamic changes in the chromatic properties of the polymer films as a function of the applied UV radiation dose. researchgate.net The wavelength of maximum absorbance is chosen for analysis to ensure maximum sensitivity. technologynetworks.com

| Polymer Phase | Approximate Absorption Maximum (λmax, nm) |

| Blue Phase Polydiacetylene | 600 - 700 researchgate.netscilit.com |

| Red Phase Polydiacetylene | Shorter wavelength than blue phase scilit.com |

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the morphology and structure of this compound assemblies at various scales.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the nanostructures formed by this compound.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. nih.govmeasurlabs.comthermofisher.com For this compound, TEM is used to visualize the morphology of self-assembled structures like nanotubes, nanofibers, and vesicles. mdpi.com It allows for the determination of dimensions such as the diameter and wall thickness of nanotubes with high precision. researchgate.net To be observed by TEM, samples must be sufficiently thin to be transparent to the electron beam. researchgate.net

These techniques have been crucial in observing the transformation of diacetylene assemblies upon polymerization, revealing changes in morphology and the integrity of the nanostructures.

| Technique | Information Obtained | Typical Applications for this compound |

| TEM | Internal morphology, size, and shape of nanostructures. nih.govmdpi.com | Imaging of nanotubes, vesicles, and nanofibers; determining wall thickness. |

| SEM | Surface topography, size, and shape of larger structures. mdpi.com | Characterizing the morphology of films, powders, and aggregated structures. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. uni-wuerzburg.denih.gov It is particularly valuable for characterizing thin films, monolayers, and adsorbed molecules of this compound on various substrates. nih.gov

AFM can operate in different modes, such as contact and tapping mode, to map the surface height with high precision. nih.govopenneuroimagingjournal.com This allows for the measurement of the thickness of Langmuir-Blodgett films, the height of self-assembled nanostructures, and the surface roughness of coatings. frontiersin.org The unique capability of AFM is its ability to image non-conductive materials in air or liquid environments without the need for special sample preparation like metal coating, which is often required for electron microscopy. nih.gov This makes it an ideal tool for studying the structure of diacetylene assemblies under conditions that are close to their native state. nih.gov

| Feature | Measurement | Significance |

| Topography | Provides a 3D map of the surface. uni-wuerzburg.de | Reveals the shape, size, and organization of nanostructures. |

| Roughness | Quantifies the variations in surface height. frontiersin.org | Indicates the uniformity and quality of films and coatings. |

| Film Thickness | Measures the height of deposited layers. | Determines the packing and orientation of molecules in thin films. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. nih.govisbg.frunits.it For this compound, DLS is extensively used to characterize the size of vesicles, liposomes, and other aggregates formed in aqueous solutions. researchgate.net

The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.govnih.gov Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. nih.gov By analyzing these fluctuations, the hydrodynamic radius of the particles can be calculated. DLS is particularly useful for monitoring changes in vesicle size upon polymerization or in response to external stimuli. nih.govresearchgate.net

| Parameter | Information Provided | Application to this compound Systems |

| Hydrodynamic Radius | The effective size of a particle in solution. units.it | Determining the size of vesicles, micelles, and aggregates. |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. nih.gov | Assessing the homogeneity of the vesicle population. |

| Aggregation Analysis | Detects the formation of larger particles over time. nih.gov | Monitoring the stability of diacetylene vesicle suspensions. |

Brewster Angle Microscopy (BAM) is a specialized optical microscopy technique for the real-time, non-invasive visualization of thin films at the air-water interface. wikipedia.orgnih.govresearchgate.net It is particularly suited for studying Langmuir films of this compound. nlab.platascientific.com.au

The principle of BAM is based on the properties of p-polarized light. wikipedia.org When p-polarized light is directed at a pure liquid surface at the Brewster angle, there is no reflection. wikipedia.org However, the presence of a molecular monolayer, such as a film of this compound, alters the local refractive index, leading to reflection of light that can be used to form an image. atascientific.com.au BAM allows for the direct observation of the morphology of the monolayer, including the shape, size, and packing of molecular domains during compression and expansion in a Langmuir trough. wikipedia.orgnih.gov

| Feature | Observation | Significance |

| Domain Morphology | Visualizes the shape and size of condensed phase domains. nih.gov | Provides insights into intermolecular interactions and packing. |

| Phase Transitions | Allows for the observation of transitions between different monolayer phases. wikipedia.org | Correlates macroscopic pressure-area isotherms with microscopic structural changes. |

| Film Homogeneity | Assesses the uniformity of the monolayer. wikipedia.org | Crucial for the quality control of Langmuir-Blodgett film deposition. |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. anton-paar.com It is fundamental for understanding the packing of this compound molecules in both the monomer and polymer states. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. anton-paar.com

The resulting diffraction pattern provides information about the crystal lattice parameters, allowing for the determination of the unit cell dimensions and the arrangement of molecules within the crystal. anton-paar.commdpi.com For this compound, XRD is essential for confirming the topochemical nature of the polymerization. It can verify that the crystal structure of the monomer provides the necessary alignment of the diacetylene units for solid-state polymerization to occur. After polymerization, XRD can be used to study the structure of the resulting polymer crystal. researchgate.net

| Analysis Type | Information Yielded | Importance for this compound |

| Powder XRD | Phase identification, lattice parameters, crystallinity. anton-paar.com | Characterizing the crystalline phases of monomer and polymer powders. |

| Single-Crystal XRD | Precise atomic coordinates, bond lengths, and angles. | Determining the exact molecular packing required for topochemical polymerization. |

| Grazing Incidence XRD | Structure of thin films and surfaces. | Investigating the molecular arrangement in Langmuir-Blodgett films. |

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

The electrochemical properties of diynoic acid systems, particularly after polymerization into polydiacetylene (PDA), are critical for their application in electronic and sensing devices. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior, offering insights into electron transfer kinetics and the thermodynamic stability of these materials.

Research Findings on Polydiacetylene Films

Studies on Langmuir-Blodgett (LB) films of polymerized diynoic acids, such as the closely related 10,12-pentacosadiynoic acid, provide a model for understanding the electrochemical characteristics of this compound. nih.gov When these films are deposited on conductive substrates like indium tin oxide (ITO) coated glass, their redox properties can be systematically probed. researchgate.netresearchgate.net

The electrochemical investigation typically involves a three-electrode cell configuration: the PDA film on ITO as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference. researchgate.net In an acidic electrolyte such as 0.01 M hydrochloric acid (HCl), polymerized diynoic acid films exhibit distinct electrochemical activity. nih.govresearchgate.net

Research indicates that the PDA film displays pseudo-redox characteristics. nih.govresearchgate.net This behavior is not an intrinsic property of the film alone but stems from the interaction between the electrochemically active π-bonds of the polymer backbone and the electrolyte solution. researchgate.netresearchgate.net The polymerized vinyl groups, formed during UV irradiation, are responsible for the observed redox properties when they interact with the HCl in the electrolyte. nih.govresearchgate.net

Cyclic voltammograms of a 20-monolayer PDA LB film show that the redox peak potential shifts as the scan rate is varied, which is characteristic of many surface-confined electrochemical processes. nih.govresearchgate.net The recorded pseudo-redox behavior occurs in a potential window of approximately -150 mV to 50 mV. nih.gov

| Parameter | Value |

|---|---|

| Working Electrode | PDA Film on ITO-coated Glass |

| Counter Electrode | Platinum Wire |

| Reference Electrode | Ag/AgCl |

| Electrolyte | 0.01 M HCl |

| Scan Rates Applied (mV/s) | 5, 10, 25, 50, 100, 150 |

| Potential Range for Pseudo-Redox Behavior | -150 mV to 50 mV |

The π-conjugated network of the polydiacetylene backbone is fundamental to its electrochemical activity and charge storage capabilities. wiley.com This is further exemplified when PDA is incorporated into more complex systems, such as composites with polyaniline (PANI) or when functionalized with redox-active moieties like anthraquinone (B42736). wiley.com In these systems, the PDA backbone contributes to electric double-layer charge storage and enhances electrical conductivity. wiley.com

Redox Potentials in Functionalized Diynoic Acid Systems

The inherent redox properties of the PDA backbone can be significantly modified by conjugation with other electroactive molecules. For instance, a PDA-containing zinc-porphyrin conjugate (poly-Zn-4) film on an ITO substrate exhibits both oxidation and reduction peaks. rsc.org

In a different application, when PDA is functionalized with anthraquinone (bis-APDA) and blended with PANI for supercapacitor electrodes, the resulting material shows distinct redox peaks corresponding to the anthraquinone groups. wiley.com These peaks are observed even at high scan rates, indicating good pseudocapacitive properties. wiley.com The process for anthraquinone is a two-electron transfer, resulting in two sets of redox peaks. wiley.com

| PDA System | Process | Peak Potential (vs. reference) | Reference |

|---|---|---|---|

| PDA-Zinc Porphyrin Conjugate (poly-Zn-4) | Oxidation (1st) | +0.7 V | rsc.org |

| Oxidation (2nd) | +1.3 V | ||

| Anthraquinone-Functionalized PDA/PANI Composite | Oxidation (1st electron transfer) | 0.5 V | wiley.com |

| Reduction (1st electron transfer) | 0.39 V | ||

| Oxidation (2nd electron transfer) | 0.85 V | ||

| Reduction (2nd electron transfer) | 0.72 V |

These findings collectively demonstrate that while the polydiacetylene backbone derived from this compound possesses inherent electrochemical activity, its redox properties can be precisely studied and tuned through chemical functionalization, making it a versatile component for advanced electronic materials. wiley.comrsc.org

Applications in Advanced Materials Science and Engineering

Development of Optoelectronic Materials

The unique electronic and optical characteristics of polydiacetylenes derived from Tetracosa-10,12-diynoic acid make them highly suitable for applications in optoelectronics.

This compound is instrumental in the fabrication of one-dimensional photonic crystals, also known as Bragg stacks. These structures are created by alternating layers of polydiacetylene and another material with a different refractive index, such as polymethylmethacrylate (PMMA). The polydiacetylene is formed by the in-situ photopolymerization of a spin-coated film of this compound. This process allows for precise control over the layer thickness and uniformity, which are critical for the performance of the photonic crystal. The resulting Bragg stacks exhibit high reflectivity at specific wavelengths, making them useful as selective optical filters and reflectors. The ability to tune the optical properties of the PDA through external stimuli adds another layer of functionality to these photonic materials.

Langmuir-Blodgett (LB) films of this compound have been successfully integrated into metal-insulator-metal (MIM) tunnel devices. In these devices, a thin insulating layer of the diacetylene monomer is sandwiched between two metal electrodes. Upon UV irradiation, the monomer layer polymerizes, and the resulting PDA film can exhibit charge-storage capabilities. Researchers have demonstrated that these MIM devices can be switched between different conductance states, indicating their potential for use in non-volatile memory applications. The charge storage is attributed to the trapping of charge carriers within the PDA layer.

Stimuli-Responsive Smart Materials

One of the most fascinating aspects of polydiacetylenes derived from this compound is their ability to change color in response to external stimuli. This chromic behavior is the basis for their use in a variety of smart materials.

Polydiacetylenes based on this compound exhibit pronounced thermochromism, transitioning from a blue/purple state to a red state upon heating. This color change is typically irreversible and occurs at a specific temperature, making these materials excellent candidates for temperature indicators. The transition temperature can be influenced by factors such as the degree of polymerization and the presence of other molecules. For instance, when blended with other fatty acids, the thermochromic transition temperature of the resulting PDA can be modulated. This tunability allows for the design of temperature sensors for a wide range of applications, from monitoring the cold chain for food and pharmaceuticals to indicating overheating in electronic components.

| System | Transition Temperature (°C) | Color Change | Application |

| Pure Polydiacetylene (from this compound) | ~ 70-90 | Blue to Red | High-Temperature Indicator |

| PDA/Fatty Acid Blends | Variable (tunable) | Blue to Red | Customized Temperature Sensors |

While specific studies on the mechanochromic and solvatochromic properties of polydiacetylenes derived solely from this compound are less common, these properties are characteristic of the broader class of polydiacetylenes. The color of PDAs is highly sensitive to mechanical stress and the surrounding solvent environment. Mechanical stress, such as stretching or shearing, can disrupt the planarity of the polymer backbone, leading to a blue-to-red color transition. Similarly, exposure to certain solvents can induce a similar color change by altering the conformation of the side chains and, consequently, the main polymer chain. This solvatochromism makes PDAs useful as chemical sensors. Given that this compound is a classic diacetylene monomer, it is reasonable to infer that its corresponding polymer would exhibit these characteristic mechanochromic and solvatochromic behaviors.

Surface Modification and Coating Technologies

The ability of this compound to form well-ordered thin films and its polymer's robust properties make it a valuable material for surface modification and coating applications. Langmuir-Blodgett and spin-coating techniques can be used to deposit uniform, thin layers of the monomer onto various substrates. Subsequent polymerization creates a durable and functional coating. These coatings can provide surfaces with new optical or sensory functions. For example, a surface coated with a PDA derived from this compound could act as a large-area temperature or chemical sensor. Furthermore, the carboxylic acid group of the monomer can be used to anchor the molecule to specific surfaces or to interact with other molecules, enabling the design of functionalized interfaces.

Inert Coating Materials for Nanoparticles (e.g., Fe3O4, UCNPs)

This compound can be used to form an inert coating on the surface of nanoparticles, such as iron(II,III) oxide (Fe3O4) and upconverting nanoparticles (UCNPs), through self-assembly and photopolymerization. chemicalbook.comsigmaaldrich.com This process is crucial for enhancing the stability and biocompatibility of these nanoparticles for use in biological environments.

A notable strategy involves replacing the original hydrophobic oleate (B1233923) coating on UCNPs with this compound. nih.gov This is followed by an overcoating with a diacetylene phospholipid and subsequent photocrosslinking under 254 nm UV irradiation. nih.gov The resulting polydiacetylene-coated UCNPs are water-dispersible and exhibit significant colloidal stability. nih.gov This method has been shown to produce hydrophilic UCNPs that resist the formation of a biomolecular corona, a common issue that can hinder the in vivo application of nanoparticles. nih.govhzdr.de The use of both this compound and a diacetylene phospholipid is essential for the successful preparation of these stable, hydrophilic UCNPs. hzdr.de

Hydrophilization of Hydrophobic Nanoparticles

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid head and a long hydrophobic tail, makes it an effective agent for the phase transfer of hydrophobic nanoparticles into aqueous solutions. nih.govcymitquimica.com This process is fundamental for adapting nanoparticles synthesized in organic solvents for biological applications, which are typically aqueous.

The mechanism involves the interaction of the hydrophobic alkyl chains of this compound with the hydrophobic ligands capping the nanoparticles. nih.gov This interaction facilitates the transfer of the nanoparticles into an aqueous phase, where the hydrophilic carboxylic acid groups are exposed to the water. nih.gov Subsequent UV irradiation polymerizes the diacetylene units, creating a stable, cross-linked hydrophilic shell around the nanoparticle. nih.govnih.gov This technique has been successfully demonstrated for various nanoparticles, including upconverting nanoparticles (UCNPs), rendering them water-dispersible and suitable for biomedical imaging and sensing. chemicalbook.comsigmaaldrich.comnih.gov

Polymer Composites and Hybrid Materials

The integration of this compound-based polydiacetylenes into other materials creates composites and hybrid materials with enhanced functionalities.

Nanocomposite Fiber Fabrication for Enhanced Properties

Nanocomposite fibers can be fabricated by incorporating this compound into a polymer matrix, such as polyurethane or poly(ethylene oxide), using techniques like electrospinning. acs.org Upon UV polymerization, the resulting polydiacetylene (PDA) component imparts chromogenic properties to the fibers. acs.org These fibers can exhibit color changes in response to various stimuli, including electrical current and mechanical stress. fudan.edu.cn

For instance, carbon nanotube/polydiacetylene (CNT/PDA) composite fibers have been synthesized that show reversible color changes when an electrical current is applied. fudan.edu.cn These fibers also demonstrate high electrical conductivity. fudan.edu.cn The fabrication of such nanocomposite fibers with high surface area and porosity enhances their sensitivity, making them suitable for advanced sensor development. acs.orgnih.gov

| Fiber Type | Matrix Polymer | Stimulus | Observed Response | Reference |

| PEO–PDA | Poly(ethylene oxide) | E. coli, pH | Colorimetric change | acs.org |

| PU–PDA | Polyurethane | E. coli, pH | Colorimetric change | acs.org |

| CNT/PDA | Carbon Nanotubes | Electrical Current, Mechanical Stress | Reversible color change | fudan.edu.cn |

| Cellulosic Nanocomposite | Regenerated Cellulose | Organophosphate Pesticides | Blue to pink/red color change | acs.orgnih.govnih.gov |

Functionalized Paper and Textile Applications for Security and Sensing

The chromogenic properties of polydiacetylenes derived from this compound are being harnessed to create functionalized paper and textiles for security and sensing applications. escholarship.org These materials can be designed to change color in the presence of specific analytes or environmental changes. fudan.edu.cnnih.gov